molecular formula C24H31AuClP B1624651 CyJohnPhos AuCl CAS No. 854045-92-4

CyJohnPhos AuCl

Cat. No.: B1624651
CAS No.: 854045-92-4
M. Wt: 582.9 g/mol
InChI Key: XDZKBEGPIOIGLI-UHFFFAOYSA-M
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Description

Chloro 2-(dicyclohexylphosphino)biphenyl gold(I), commonly known as CyJohnPhos AuCl, is a gold-based compound that has gained significant attention in the field of catalysis. This compound is characterized by its unique structure, which includes a gold atom coordinated to a chloro ligand and a biphenyl phosphine ligand. The presence of the gold atom imparts unique catalytic properties to the compound, making it a valuable tool in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CyJohnPhos AuCl typically involves the reaction of 2-(dicyclohexylphosphino)biphenyl with a gold precursor such as gold(I) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the gold complex. The general reaction scheme is as follows:

2-(dicyclohexylphosphino)biphenyl+AuClCyJohnPhos AuCl\text{2-(dicyclohexylphosphino)biphenyl} + \text{AuCl} \rightarrow \text{this compound} 2-(dicyclohexylphosphino)biphenyl+AuCl→CyJohnPhos AuCl

The reaction is typically conducted in a solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of scaling up laboratory synthesis to industrial production involve optimizing reaction conditions, solvent usage, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydroamination of Alkynes

CyJohnPhos AuCl efficiently catalyzes the hydroamination of alkynes with amines, forming substituted enamines or imines. A study using phenylacetylene and aniline demonstrated full conversion at 50°C with 0.05 mol% catalyst loading (Table 1) . The reaction proceeds via alkyne activation by the Au center, followed by nucleophilic amine attack and proton transfer.

Table 1: Hydroamination of Phenylacetylene with Aniline

Catalyst Loading (mol%)Temperature (°C)Conversion (%)TOF (h⁻¹)
0.05501002,000
0.0150989,800

Data sourced from . TOF = Turnover frequency.

Cycloisomerization Reactions

This compound enables cycloisomerization of 1,6-enynes and alkynoic acids under mild conditions. For example, the domino reaction of 1,6-enyne 8 with trimethoxybenzene 9 yielded cyclized product 10 in >99% yield at room temperature with 0.16 mol% catalyst . This outperforms traditional NHC-gold catalysts requiring higher loadings or elevated temperatures.

Key Mechanistic Steps:

  • Alkyne activation via π-coordination to Au.

  • Nucleophilic attack by the tethered alkene or acid group.

  • Cyclization and rearomatization.

Ligand Effects on Catalytic Activity

Comparative studies highlight this compound’s superiority over other ligands (Table 2). Its dicyclohexylphosphino biphenyl backbone provides optimal steric bulk and π-acidity, enabling faster oxidative addition and lower activation barriers than CyJohnPhos (L2 ) or PtBu₃ (L3 ) .

Table 2: Catalytic Activity Comparison

LigandReaction TypeTOF (h⁻¹)Induction Period
This compoundC–N Coupling (ArCl)1,7205 min
CyJohnPhosSame reaction<506 h
PtBu₃Same reaction<10Not formed

Data synthesized from .

Stability and Substrate Scope

This compound maintains stability under aqueous conditions, enabling reactions like phenylacetylene hydration (Scheme 3d, ). Its broad substrate scope includes:

  • Aryl chlorides : Full conversion at RT in 2 h .

  • Sterically hindered amines : e.g., 2,6-diisopropylaniline (ΔG‡ = 67 kJ·mol⁻¹) .

  • Electron-deficient arenes : e.g., p-chlorofluorobenzene .

Limitations and Competing Catalysts

While highly active, this compound is less effective for primary aliphatic amines due to higher activation barriers (ΔG‡ = 64–67 kJ·mol⁻¹) . Competing catalysts include:

  • YMesPCy2 AuCl : Higher TOFs (20,000) but requires specialized ligands .

  • Au(IPr)Cl : Comparable activity but lower stability .

Scientific Research Applications

CyJohnPhos AuCl has a wide range of applications in scientific research, particularly in the fields of chemistry and catalysis. Some of its notable applications include:

Mechanism of Action

The mechanism by which CyJohnPhos AuCl exerts its catalytic effects involves the activation of substrates through coordination to the gold center. The gold atom in this compound acts as a Lewis acid, facilitating the formation of reactive intermediates that undergo subsequent transformations. The biphenyl phosphine ligand provides steric and electronic stabilization to the gold center, enhancing its catalytic activity .

Comparison with Similar Compounds

CyJohnPhos AuCl can be compared with other gold-based catalysts, such as:

The uniqueness of this compound lies in its specific ligand structure, which provides a balance of steric bulk and electronic properties, making it particularly effective in certain catalytic applications.

Biological Activity

CyJohnPhos AuCl is a gold(I) complex that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores the biological activity of this compound, emphasizing its antiproliferative effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is a gold(I) complex formed by the coordination of gold chloride with the ligand CyJohnPhos. The structural characteristics of this complex contribute to its reactivity and biological activity. The synthesis typically involves the reaction of gold chloride with CyJohnPhos, resulting in a stable compound that can be further characterized using techniques such as NMR spectroscopy.

Antiproliferative Effects

The biological activity of this compound has been primarily evaluated through its antiproliferative effects on cancer cells. Studies have demonstrated that complexes derived from nonsteroidal anti-inflammatory drugs (NSAIDs) exhibit significant cytotoxicity against various cancer cell lines.

Case Study: Cytotoxicity Against Human Colon Cancer Cells

A detailed study assessed the cytotoxicity of several gold(I) complexes, including those with CyJohnPhos, against human colon cancer cells (Caco-2/TC7). The results are summarized in Table 1 below.

CompoundIC50 (μM)Selectivity Index (SI)
[Au(L1)(CyJohnPhos)]SbF6 (1a)1.40 ± 0.557.32 ± 2.82
[Au(L2)(CyJohnPhos)]SbF6 (2a)0.91 ± 0.187.47
[Au(L3)(CyJohnPhos)]SbF6 (3a)1.56 ± 0.95-
[Au(L4)(CyJohnPhos)]SbF6 (4a)0.98 ± 0.65-
Reference drug (Auranofin)<50-

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, complexes containing CyJohnPhos showed enhanced cytotoxicity compared to their corresponding ligands alone, demonstrating the importance of the gold-phosphane coordination in increasing biological activity .

The mechanisms underlying the biological activity of this compound involve various pathways:

  • Reactive Oxygen Species (ROS) Generation : Gold(I) complexes can induce oxidative stress in cancer cells, leading to apoptosis.
  • Interaction with Proteins : Studies have shown that these complexes can interact with key proteins such as thioredoxin reductase (TrxR), which is overexpressed in many cancers . This interaction disrupts cellular redox balance and promotes cell death.
  • Selectivity for Cancer Cells : The selectivity index calculated for several complexes indicates a preferential toxicity towards cancer cells over normal fibroblasts, suggesting a targeted approach to cancer therapy .

Research Findings and Literature Review

Recent literature highlights the multifaceted biological activities of this compound and related complexes:

  • A study indicated that coordination with NSAID-derived ligands significantly enhances the cytotoxic properties of gold complexes against colon cancer cells .
  • Another investigation revealed that complexes like [Au(L3)(CyJohnPhos)]SbF6 exhibited high selectivity indices, indicating their potential as targeted anticancer agents .
  • The formation of stable gold complexes with phosphane ligands has been shown to facilitate various catalytic reactions, further elucidating their utility in medicinal chemistry .

Properties

IUPAC Name

chlorogold;dicyclohexyl-(2-phenylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31P.Au.ClH/c1-4-12-20(13-5-1)23-18-10-11-19-24(23)25(21-14-6-2-7-15-21)22-16-8-3-9-17-22;;/h1,4-5,10-13,18-19,21-22H,2-3,6-9,14-17H2;;1H/q;+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDZKBEGPIOIGLI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=CC=C4.Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31AuClP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467125
Record name CyJohnPhos AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

582.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854045-92-4
Record name CyJohnPhos AuCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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